molecular formula C23H22N2O4S B2958724 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955761-14-5

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2958724
CAS No.: 955761-14-5
M. Wt: 422.5
InChI Key: XOTCYBMQWGPXSV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic chemical compound provided for research and development purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a molecular architecture combining a tetrahydroisoquinoline core with thiophene and benzamide moieties . The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds and pharmaceuticals . This structure is a conformationally restrained analogue of phenethylamine, which allows it to interact with various biological targets . Furthermore, thiophene derivatives represent a highly important class of heterocyclic compounds with remarkable applications in medicinal chemistry, demonstrating a wide spectrum of therapeutic properties such as antimicrobial, anti-inflammatory, and antitumor activities . Based on its structural features, this hybrid molecule is of significant interest for researchers investigating new pharmacologically active prototypes. Its complex structure suggests potential use as a key intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly those focused on the central nervous system or oncology. Researchers can utilize this compound to explore structure-activity relationships or as a building block for the synthesis of more complex molecular entities.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTCYBMQWGPXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 422.50 g/mol

The structure features a benzamide core substituted with methoxy groups and a thiophene-2-carbonyl moiety linked to a tetrahydroisoquinoline scaffold. This unique combination contributes to its diverse biological activities.

Anticancer Activity

Several studies have indicated that compounds related to tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds inhibited the proliferation of human cancer cells with IC50 values ranging from 5 to 20 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that tetrahydroisoquinoline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 2 µg/ml against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Neuroprotective properties have been attributed to tetrahydroisoquinoline derivatives due to their ability to modulate neurotransmitter systems and reduce oxidative stress. In vitro studies suggest that these compounds can protect neuronal cells from oxidative damage induced by neurotoxins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Methoxy substitution at positions 3 and 5Enhances lipophilicity and cellular uptake
Thiophene carbonyl moietyContributes to increased binding affinity towards biological targets
Tetrahydroisoquinoline scaffoldEssential for anticancer and antimicrobial activities

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of several tetrahydroisoquinoline derivatives in inhibiting tumor growth in xenograft models. The results showed that specific modifications significantly enhanced anticancer activity compared to unmodified analogues .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of various substituted tetrahydroisoquinolines against clinical isolates of resistant bacterial strains. The findings revealed potent activity against multi-drug resistant E. coli, with some derivatives outperforming traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Hydrazinecarbothioamides and Triazoles ()

Compounds 4–15 in include hydrazinecarbothioamides and 1,2,4-triazole derivatives. Key distinctions from the target compound include:

  • Functional Groups : Hydrazinecarbothioamides (e.g., 4–6 ) feature C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) groups, absent in the target compound. The target’s thiophene carbonyl and benzamide groups instead prioritize C=O interactions at ~1680–1700 cm⁻¹ (estimated) .
  • Tautomerism: Triazoles 7–9 exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H). The target compound lacks such tautomerism due to its rigid amide and tetrahydroisoquinoline framework .
Table 1: Key Structural Features
Compound Class Functional Groups Key IR Peaks (cm⁻¹) Tautomerism
Target Benzamide Amide, Methoxy, Thiophene-carbonyl ~1680–1700 (C=O, est.) No
Hydrazinecarbothioamides [4–6] C=S, C=O, NH 1243–1258 (C=S), 1663–1682 (C=O) No
1,2,4-Triazoles [7–9] C=S, NH 1247–1255 (C=S) Thione-thiol

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a, 11b, and 12 in are fused heterocycles with cyano (CN), furan, and multiple carbonyl groups. Notable differences include:

  • Heterocyclic Core: Thiazolo-pyrimidines (11a, 11b) have a fused tricyclic system, contrasting with the target’s monocyclic benzamide and tetrahydroisoquinoline.
  • Substituent Effects: The cyano group (νCN ~2209–2219 cm⁻¹) in 11a–b introduces strong electron-withdrawing effects, whereas the target’s methoxy groups are electron-donating. This impacts solubility and reactivity .
Table 2: Spectral and Substituent Comparison
Compound Core Structure Key Substituents IR Peaks (cm⁻¹)
Target Benzamide Benzamide + Tetrahydroisoquinoline Methoxy, Thiophene-carbonyl ~1680–1700 (C=O, est.)
Thiazolo-Pyrimidines [11a–b] Fused Thiazolo-Pyrimidine Cyano, Furan, Methyl 2209–2219 (CN)

Tetrahydroquinoline Analogue ()

The closest analogue, 3,5-dimethoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1005294-19-8), differs in the nitrogen position within the tetrahydroisoquinoline/quinoline scaffold. This structural variation affects:

  • Electronic Properties: Tetrahydroisoquinoline’s nitrogen at position 2 vs.
  • Bioactivity: Isoquinoline derivatives are often associated with CNS activity, while quinoline scaffolds are prevalent in antimicrobial agents.

Implications for Drug Design

  • Target Selectivity: The tetrahydroisoquinoline-thiophene scaffold may favor kinase or GPCR binding, whereas triazoles (7–9) and thiazolo-pyrimidines (11a–b) could target enzymes like cyclooxygenase or thymidylate synthase .

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